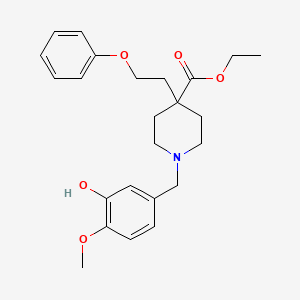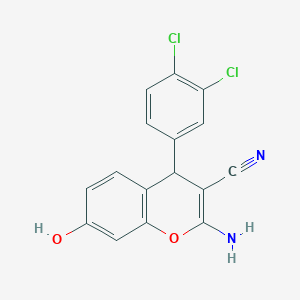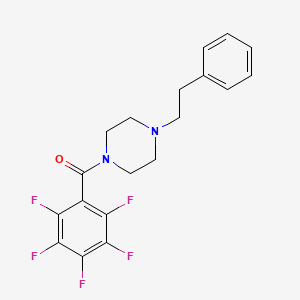![molecular formula C23H22ClNO2S B4996823 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4996823.png)
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide, also known as ML167, is a small molecule inhibitor that has been developed for use in scientific research. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP).
Mecanismo De Acción
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide works by binding to the catalytic site of PDE4 and inhibiting its activity. PDE4 is an enzyme that catalyzes the hydrolysis of cAMP to AMP, thereby reducing intracellular cAMP levels. By inhibiting PDE4, this compound increases intracellular cAMP levels, which leads to downstream effects on various signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific cell type and signaling pathway being studied. In general, this compound has been shown to increase intracellular cAMP levels, which can have downstream effects on various signaling pathways. For example, in immune cells, PDE4 inhibition by this compound has been shown to decrease pro-inflammatory cytokine production and increase anti-inflammatory cytokine production. In neurons, PDE4 inhibition has been shown to enhance synaptic plasticity and improve memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide is its high potency and selectivity for PDE4. This makes it an ideal tool for studying the role of PDE4 in various cellular processes. However, one limitation of this compound is its relatively short half-life, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide. One area of interest is the role of PDE4 in cancer. PDE4 has been shown to be upregulated in several types of cancer, and PDE4 inhibitors like this compound may have potential as anti-cancer agents. Another area of interest is the development of more potent and selective PDE4 inhibitors. Finally, this compound may also have potential as a therapeutic agent for various diseases, including inflammatory and neurological disorders.
Métodos De Síntesis
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis is typically carried out in several steps, with each step involving the use of different reagents and conditions. The final product is typically purified using chromatography techniques to obtain a pure compound.
Aplicaciones Científicas De Investigación
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide has been extensively used in scientific research to study the role of PDE4 in various cellular processes. It has been shown to be effective in inhibiting PDE4 activity in a variety of cell types, including immune cells, neurons, and smooth muscle cells. This compound has also been used to study the effects of PDE4 inhibition on cAMP levels and downstream signaling pathways.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2S/c1-27-21-10-4-17(5-11-21)14-15-25-23(26)19-6-2-18(3-7-19)16-28-22-12-8-20(24)9-13-22/h2-13H,14-16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQAMEFKAXRTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B4996740.png)
![N-(3-methoxyphenyl)-3-{1-[(3-methoxyphenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4996757.png)
![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4996768.png)

![isopropyl 2-[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4996783.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4996791.png)
![N-(4-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4996798.png)

![N-(2-methoxyphenyl)-N'-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4996828.png)
![N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4996835.png)
![1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4996845.png)


